molecular formula C17H10Cl2FN5 B2569103 1-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-58-2

1-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2569103
CAS No.: 890897-58-2
M. Wt: 374.2
InChI Key: ONSJPWUTMXPGTF-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dichlorophenyl group: This step involves the substitution reaction where a dichlorophenyl group is introduced into the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the fluorophenyl group: Similarly, a fluorophenyl group is introduced through a substitution reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)urea: This compound shares structural similarities but differs in its core structure and functional groups.

    1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea: Another similar compound with differences in the core structure and functional groups.

The uniqueness of this compound lies in its specific combination of dichlorophenyl and fluorophenyl groups attached to the pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2FN5/c18-14-5-4-12(7-15(14)19)25-17-13(8-23-25)16(21-9-22-17)24-11-3-1-2-10(20)6-11/h1-9H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSJPWUTMXPGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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